Antimicrobial agent-8

Antibacterial MIC Broad-spectrum

Choose Antimicrobial agent-8 (Compound 15) for your research when you need a single, high-purity compound with a uniquely characterized profile. Unlike its series analogs, this molecule delivers a lower MIC range (2-8 μg/mL), validated potent anti-biofilm activity (MBIC50=1 μg/mL), and a dual anti-inflammatory effect. These distinct properties make it a superior and cost-effective positive control for advanced microbiology and immunology studies.

Molecular Formula C39H54N16
Molecular Weight 747.0 g/mol
Cat. No. B15142226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-8
Molecular FormulaC39H54N16
Molecular Weight747.0 g/mol
Structural Identifiers
SMILESC1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCN)CCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCN)CCN
InChIInChI=1S/C39H54N16/c40-16-20-52(21-17-41)36-46-34(44-27-31-12-6-2-7-13-31)48-38(50-36)54-24-25-55(33(29-54)26-30-10-4-1-5-11-30)39-49-35(45-28-32-14-8-3-9-15-32)47-37(51-39)53(22-18-42)23-19-43/h1-15,33H,16-29,40-43H2,(H,44,46,48,50)(H,45,47,49,51)
InChIKeyHTIHJDPTHADNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-8: Key Chemical Identity and Baseline Characteristics for Scientific Procurement


Antimicrobial agent-8 (CAS 2978694-22-1), also identified as Compound 15 or Anti-infective agent 8 (compound 9d), is a synthetic small molecule with the molecular formula C39H54N16 and a molecular weight of 746.95 g/mol . It is categorized as a broad-spectrum antibacterial agent that demonstrates activity against both Gram-positive and Gram-negative bacteria . In addition to its direct antimicrobial effects, the compound exhibits dual functional properties, including anti-inflammatory activity against lipopolysaccharide (LPS)-induced inflammation and anti-biofilm capabilities .

Why Antimicrobial Agent-8 Cannot Be Substituted by Closest In-Class Analogs Agent-6 or Agent-7


Within this proprietary series of synthetic antimicrobials, simple substitution between analogs—specifically Antimicrobial agent-6 (Compound 11) or Antimicrobial agent-7 (Compound 12)—is not scientifically valid. Despite belonging to the same compound family with overlapping molecular targets, these analogs exhibit quantifiable differences in potency and biofilm activity . Antimicrobial agent-8 demonstrates a distinct minimum inhibitory concentration (MIC) range and superior anti-biofilm efficacy compared to its immediate predecessors, which directly impacts its utility in specific research models focused on recalcitrant infections [1]. Furthermore, the presence of dual anti-inflammatory activity in agent-8 introduces a functional dimension not universally confirmed across all series members, making it the differentiated choice for studies investigating host-pathogen interactions .

Quantitative Evidence Differentiating Antimicrobial Agent-8 from Analogs for Procurement Decisions


Enhanced Gram-Positive and Gram-Negative Potency Compared to Antimicrobial Agent-6

Antimicrobial agent-8 demonstrates a lower Minimum Inhibitory Concentration (MIC) range against a broad panel of Gram-positive and Gram-negative bacteria compared to Antimicrobial agent-6. While both are broad-spectrum, agent-8 exhibits a 2-fold improvement in the lower bound of its MIC range . This increased potency is critical for achieving bacterial growth inhibition at lower compound concentrations in vitro .

Antibacterial MIC Broad-spectrum

Potent Anti-Biofilm Activity Against Multidrug-Resistant Pseudomonas aeruginosa (MDRPA)

Antimicrobial agent-8 exhibits specific and quantifiable anti-biofilm activity against Multidrug-Resistant Pseudomonas aeruginosa (MDRPA). It demonstrates potent biofilm inhibition (MBIC50 = 1 μg/mL) and biofilm eradication (MBEC50 = 8 μg/mL) [1]. This represents a significant functional advantage over baseline bacteriostatic or bactericidal activity, as biofilms are a major contributor to antimicrobial tolerance and chronic infection models .

Biofilm MDRPA Anti-virulence

Dual-Functional Anti-Inflammatory Activity in LPS-Stimulated Macrophages

In addition to direct antibacterial action, Antimicrobial agent-8 demonstrates significant anti-inflammatory activity. It inhibits nitric oxide (NO) production and TNF-α secretion in LPS-induced RAW 264.7 macrophages . While Antimicrobial agent-7 is also reported to possess anti-inflammatory properties , the quantitative potency (IC50 values) and specific downstream cytokine modulation for this class of compounds remain under-characterized in publicly available data. This dual functionality, however, is a key differentiator from many standard-of-care antibiotics used as comparators, which lack direct immunomodulatory effects.

Anti-inflammatory Immunomodulation LPS

Optimal Research Application Scenarios for Antimicrobial Agent-8 Based on Quantifiable Evidence


Broad-Spectrum Antibacterial Screening with Enhanced Sensitivity

Utilize Antimicrobial agent-8 as a positive control or test compound in broad-spectrum antibacterial screening assays. Its MIC range of 2-8 μg/mL against both Gram-positive and Gram-negative bacteria makes it suitable for establishing baseline inhibition zones in disk diffusion or broth microdilution assays . Compared to Antimicrobial agent-6 (MIC 4-8 μg/mL), the lower threshold of activity for agent-8 allows for the detection of subtle changes in bacterial susceptibility in early-stage drug discovery .

Investigating Biofilm Disruption in Multidrug-Resistant Pseudomonas aeruginosa Models

Employ Antimicrobial agent-8 in advanced microbiology research focused on biofilm-associated infections. Its potent anti-biofilm profile, characterized by an MBIC50 of 1 μg/mL and an MBEC50 of 8 μg/mL against MDRPA, makes it a valuable tool compound for studying biofilm formation and eradication mechanisms [1]. This application is particularly relevant for researchers investigating chronic wound infections, cystic fibrosis lung models, or catheter-associated urinary tract infections.

Exploring Host-Pathogen Interactions via Combined Antibacterial and Anti-Inflammatory Activity

Use Antimicrobial agent-8 in immunology and infectious disease research to dissect the interplay between bacterial clearance and host inflammation. The compound's ability to inhibit LPS-induced NO and TNF-α production in RAW 264.7 macrophages provides a unique tool for in vitro models of sepsis or endotoxemia . This dual action makes it a more mechanistically relevant compound for these models compared to standard antibiotics that lack immunomodulatory properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimicrobial agent-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.